molecular formula C17H16N6O B5448433 2-ethyl-7-(2-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

2-ethyl-7-(2-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5448433
M. Wt: 320.3 g/mol
InChI Key: BDUFJSKHZNXSLN-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class . These compounds have been developed as adenosine receptor antagonists bearing a reactive linker . They can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .


Synthesis Analysis

While the specific synthesis of “2-ethyl-7-(2-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” is not available, similar compounds have been synthesized. For instance, the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were synthesized as novel CDK2 inhibitors . Another common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .


Molecular Structure Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths .


Chemical Reactions Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .

Mechanism of Action

These compounds were evaluated for their binding at the four adenosine receptor subtypes . Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors .

Future Directions

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been used to develop functionalized ligands to target adenosine receptors . This paves the way for the development of more potent conjugable and conjugated ligands targeting these membrane receptors .

Properties

IUPAC Name

4-ethyl-11-(2-ethylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-3-11-7-5-6-8-12(11)22-10-9-13-15(16(22)24)19-20-17-18-14(4-2)21-23(13)17/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFJSKHZNXSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=CC3=C(C2=O)N=NC4=NC(=NN34)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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